molecular formula C14H11FN2O3S B7595921 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine

Cat. No.: B7595921
M. Wt: 306.31 g/mol
InChI Key: YLFOKDQDWWSPHW-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a fluoroethoxy group and a nitro group attached to the phenothiazine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine typically involves the following steps:

    Nitration: The phenothiazine core is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position.

    Fluoroethoxylation: The nitrated phenothiazine is then reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate to introduce the fluoroethoxy group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenothiazine sulfoxides or sulfones.

    Reduction: Formation of 3-(2-Fluoroethoxy)-7-amino-10H-phenothiazine.

    Substitution: Formation of various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine is C₁₃H₈F N₂O₂S, with a molecular weight of approximately 282.27 g/mol. The compound features a tricyclic structure characterized by a sulfur atom and functional groups that contribute to its unique properties. The presence of the nitro group at the 7-position and the 2-fluoroethoxy substituent at the 3-position enhances its biological activity and interaction with various targets.

Anticancer Activity

Phenothiazines, including this compound, have demonstrated significant anticancer properties. Research indicates that derivatives of phenothiazines can exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7), gastric (MGC-803), and prostate (PC-3) cancers. For instance, studies have shown that specific derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective action that reduces potential side effects .

PET Imaging Agents

The potential of this compound as a positron emission tomography (PET) imaging agent has been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease. Compounds related to phenothiazines have been investigated for their ability to bind to amyloid-beta plaques, which are characteristic of AD. This binding affinity is crucial for developing effective imaging agents that can help visualize pathological changes in the brain .

Case Studies

Recent advancements in PET imaging have highlighted the importance of small molecule ligands for detecting protein deposits associated with neurodegenerative conditions. The structural modifications in phenothiazine derivatives have led to improved brain penetration and binding affinities for amyloid-beta fibrils, making them promising candidates for further development as diagnostic tools .

Summary of Key Findings

Application AreaKey Findings
Anticancer Activity Induces apoptosis selectively in cancer cells; effective against multiple cancer types.
Mechanism Inhibits tubulin polymerization leading to cell cycle disruption; SAR analyses guide design.
Neuroimaging Potential as PET imaging agents for AD; improved binding affinity for amyloid-beta plaques.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-7-nitro-10H-phenothiazine: Similar structure but with a methoxy group instead of a fluoroethoxy group.

    3-(2,2,2-Trifluoroethoxy)-7-nitro-10H-phenothiazine: Contains a trifluoroethoxy group, which affects its chemical and biological properties differently.

Uniqueness

3-(2-Fluoroethoxy)-7-nitro-10H-phenothiazine is unique due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific molecular interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other phenothiazine derivatives .

Biological Activity

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine is a synthetic compound belonging to the phenothiazine class, which is known for its diverse biological activities. This compound features a nitro group and a fluoroethoxy substituent, which contribute to its unique pharmacological properties. Phenothiazines are primarily recognized for their antipsychotic effects, but they also exhibit a wide range of other biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H11FN2O3S. Its structure is characterized by:

  • Phenothiazine core : A tricyclic structure that forms the backbone.
  • Nitro group : Positioned at the 7th carbon, enhancing electrophilic reactivity.
  • Fluoroethoxy group : Affects lipophilicity and potentially improves bioavailability.
PropertyValue
Molecular Weight292.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water)Not available

Antimicrobial Activity

Research has indicated that phenothiazines possess significant antimicrobial properties. Studies have shown that derivatives of phenothiazine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

Phenothiazines have been investigated for their potential anticancer effects. The nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that phenothiazine derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and promoting programmed cell death.

Case Study: Efficacy Against Cancer Cells

A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HeLa12Disruption of mitochondrial function

Neuropharmacological Effects

Phenothiazines are traditionally used as antipsychotic medications due to their dopamine receptor antagonism. Preliminary studies suggest that this compound may also exhibit neuroprotective effects, potentially benefiting conditions such as schizophrenia and Parkinson's disease.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Dopamine Receptors : The compound may act as an antagonist at D2 dopamine receptors, contributing to its antipsychotic effects.
  • Serotonin Receptors : Interaction with serotonin receptors could enhance its mood-stabilizing properties.
  • Enzymatic Inhibition : The nitro group may facilitate interactions with key enzymes involved in cancer metabolism.

Properties

IUPAC Name

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-5-6-20-10-2-4-12-14(8-10)21-13-7-9(17(18)19)1-3-11(13)16-12/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFOKDQDWWSPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.